molecular formula C19H30O B14309968 1-Dodecanone, 1-(3-methylphenyl)- CAS No. 113809-03-3

1-Dodecanone, 1-(3-methylphenyl)-

Cat. No.: B14309968
CAS No.: 113809-03-3
M. Wt: 274.4 g/mol
InChI Key: YQMXDRCQMZPXTG-UHFFFAOYSA-N
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Description

1-Dodecanone, 1-(3-methylphenyl)- is an organic compound with the molecular formula C19H30O It is a derivative of dodecanone, where a 3-methylphenyl group is attached to the first carbon of the dodecanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Dodecanone, 1-(3-methylphenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses dodecanoyl chloride and 3-methylbenzene (m-xylene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of 1-Dodecanone, 1-(3-methylphenyl)- can be achieved through continuous flow reactors that allow for better control of reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Dodecanone, 1-(3-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

1-Dodecanone, 1-(3-methylphenyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Dodecanone, 1-(3-methylphenyl)- depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes. The exact pathways and molecular targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1-dodecanone: Similar structure but with a phenyl group instead of a 3-methylphenyl group.

    1-(2-Hydroxy-5-methylphenyl)-1-dodecanone: Contains a hydroxyl group on the aromatic ring.

    1-(4-Methylphenyl)-1-dodecanone: Similar structure but with a 4-methylphenyl group.

Uniqueness

1-Dodecanone, 1-(3-methylphenyl)- is unique due to the specific position of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical and chemical properties compared to its analogs.

Properties

CAS No.

113809-03-3

Molecular Formula

C19H30O

Molecular Weight

274.4 g/mol

IUPAC Name

1-(3-methylphenyl)dodecan-1-one

InChI

InChI=1S/C19H30O/c1-3-4-5-6-7-8-9-10-11-15-19(20)18-14-12-13-17(2)16-18/h12-14,16H,3-11,15H2,1-2H3

InChI Key

YQMXDRCQMZPXTG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)C1=CC=CC(=C1)C

Origin of Product

United States

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